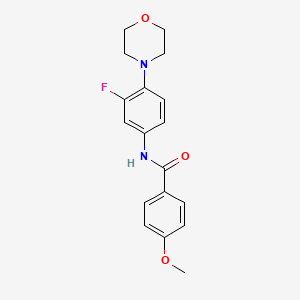

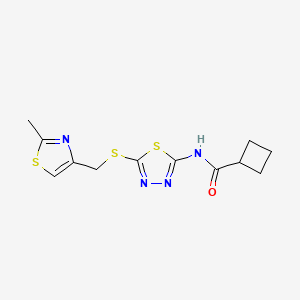

N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction . A series of new sulfonamides and carbamates have been synthesized in good yields (75–89%) by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with precursor compound .Applications De Recherche Scientifique

Synthesis and Characterization

Synthetic Approaches

The synthesis of related compounds involves complex chemical reactions highlighting the versatility of N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide derivatives in chemical synthesis. For example, Jin et al. (2005) described the synthesis of Gefitinib, a notable compound, through transfer hydrogenation and Dimroth rearrangement processes with a significant yield Jin et al., 2005.

Characterization and Evaluation

Loganathan Velupillai et al. (2015) synthesized a novel series of derivatives starting from commercially available 3,4-Difluoronirobenzene, characterizing them using 1HNMR and mass spectral data. These compounds exhibited antibacterial and antifungal activities, indicating their potential in biomedical applications Loganathan Velupillai et al., 2015.

Biological Activity

Antimicrobial and Antifungal Properties

The synthesized compounds from the mentioned studies have been evaluated for their antimicrobial and antifungal activities. For instance, Gorle et al. (2016) reported significant larvicidal activity against third instar larvae, highlighting the potential of these compounds in pest control and public health Gorle et al., 2016.

Antitumor Activity

Xuechen Hao et al. (2017) synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and evaluated its antitumor activity, indicating its potential in cancer treatment Xuechen Hao et al., 2017.

Molecular Docking Studies

Molecular Docking

Janakiramudu et al. (2017) conducted molecular docking studies to assess the antimicrobial potency of synthesized compounds, which revealed that the sulfonamide derivatives are potent antifungal agents compared to the carbamate derivatives. This suggests the importance of structural features in the biological activity of these compounds Janakiramudu et al., 2017.

Mécanisme D'action

Target of Action

The primary target of N-[3-fluoro-4-(morpholin-4-yl)phenyl]-4-methoxybenzamide, also known as N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide or Bionet2_001191, is the mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis .

Mode of Action

The compound interacts with its target by binding to the kinase, thereby inhibiting its activity . This interaction results in the modulation of the kinase’s downstream signaling pathways, leading to changes in cellular processes .

Biochemical Pathways

The affected biochemical pathway is the MAPK signaling pathway . The inhibition of MAPK14 by the compound disrupts the normal functioning of this pathway, affecting downstream effects such as cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can impact its bioavailability

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell growth and induction of apoptosis . These effects are due to the compound’s interaction with MAPK14 and the subsequent disruption of the MAPK signaling pathway .

Propriétés

IUPAC Name |

N-(3-fluoro-4-morpholin-4-ylphenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3/c1-23-15-5-2-13(3-6-15)18(22)20-14-4-7-17(16(19)12-14)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCNYDAEYIRPHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2925573.png)

![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2925576.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2925578.png)

![5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2925580.png)

![2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2925583.png)

![5-(2-chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925590.png)

![Methyl 2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B2925594.png)

![5-nitro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2925596.png)